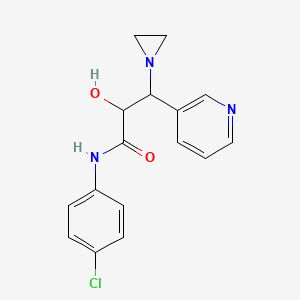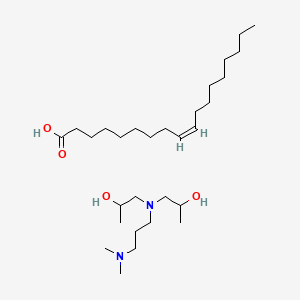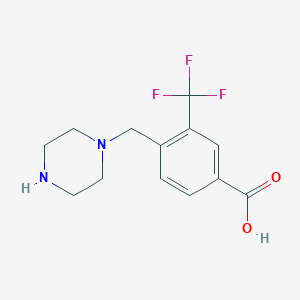
2-Hydroxy-1-methylethyl nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Nitrosooxy)propan-1-ol, identified by the compound code N9L6NFA4QT, is a chemical compound with the molecular formula C3H7NO3This compound is characterized by the presence of a nitrosooxy group attached to a propan-1-ol backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitrosooxy)propan-1-ol can be achieved through the reaction of propylene with oxygen in the presence of silver and gold-based catalysts supported on strontium ferrite perovskite. This method involves a chemical looping approach where propylene is passed over the catalyst to generate oxygenated products .
Industrial Production Methods
the chemical looping approach mentioned above could be adapted for large-scale production, given its high selectivity towards the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Nitrosooxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form propan-1-ol derivatives.
Reduction: Reduction reactions can convert it into simpler alcohols or other reduced forms.
Substitution: The nitrosooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Propan-1-ol and its derivatives.
Reduction: Simpler alcohols.
Substitution: A variety of substituted propan-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Nitrosooxy)propan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Nitrosooxy)propan-1-ol involves its interaction with cellular components. It affects the cell membrane, causing alterations in membrane fluidity and leakage. It then enters the cytoplasm and disrupts the inner structure of cell molecules and proteins. This mechanism is similar to that of other alcohol-based disinfectants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanol: An isomer of 1-propanol, used as a disinfectant and solvent.
C-Nitroso Compounds: These compounds contain a nitroso group attached to a carbon backbone and exhibit high reactivity towards nucleophilic, electrophilic, and radical species.
Uniqueness
2-(Nitrosooxy)propan-1-ol is unique due to its specific nitrosooxy functional group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
950478-73-6 |
|---|---|
Molekularformel |
C3H7NO3 |
Molekulargewicht |
105.09 g/mol |
IUPAC-Name |
1-hydroxypropan-2-yl nitrite |
InChI |
InChI=1S/C3H7NO3/c1-3(2-5)7-4-6/h3,5H,2H2,1H3 |
InChI-Schlüssel |
ZXZWGJHOJDQRLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)ON=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















